molecular formula C22H19Cl2NO3 B11001622 [5-(2-Chlorophenyl)furan-2-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

[5-(2-Chlorophenyl)furan-2-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B11001622
M. Wt: 416.3 g/mol
InChI Key: YKHSRWGFYTXCPK-UHFFFAOYSA-N
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Description

  • The compound consists of two distinct parts: a furan ring (5-(2-Chlorophenyl)furan-2-yl) and a piperidinone ring (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl).
  • Furan is a five-membered heterocyclic aromatic ring containing one oxygen atom. It is known for its diverse biological activities.
  • The piperidinone ring is a common structural motif found in various pharmaceutical compounds.
  • The combination of these two rings creates a unique compound with potential therapeutic applications.
  • Preparation Methods

    • The synthetic routes for this compound are not widely documented in the literature.
    • one possible approach involves the Grignard reaction between furan-2,5-dicarbaldehyde and (4-chlorophenyl)magnesium bromide.
    • Further steps would be needed to convert the intermediate into the desired compound.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions due to the presence of both furan and piperidinone moieties.
    • Potential reactions include electrophilic substitution on the furan ring, nucleophilic addition to the piperidinone ring, and oxidation/reduction processes.
    • Common reagents could include Grignard reagents, Lewis acids, and oxidizing agents.
  • Scientific Research Applications

    • Limited information is available on specific research applications of this compound.
    • its structural features suggest potential use in drug discovery, especially for targeting specific receptors or enzymes.
    • Further studies are needed to explore its pharmacological properties.
  • Mechanism of Action

    • Unfortunately, detailed information about the mechanism of action is not readily accessible.
    • Hypothetically, the compound could interact with biological targets through hydrogen bonding, π-π interactions, or other binding modes.
    • Investigating its effects on specific pathways would require experimental studies.
  • Comparison with Similar Compounds

    • While direct comparisons are challenging due to limited data, we can highlight its uniqueness.
    • Similar compounds might include other furan-containing molecules or piperidinone derivatives.
    • Further research would be necessary to identify closely related analogs.

    Properties

    Molecular Formula

    C22H19Cl2NO3

    Molecular Weight

    416.3 g/mol

    IUPAC Name

    [5-(2-chlorophenyl)furan-2-yl]-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

    InChI

    InChI=1S/C22H19Cl2NO3/c23-16-7-5-15(6-8-16)22(27)11-13-25(14-12-22)21(26)20-10-9-19(28-20)17-3-1-2-4-18(17)24/h1-10,27H,11-14H2

    InChI Key

    YKHSRWGFYTXCPK-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

    Origin of Product

    United States

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